2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate is an organic compound that features a bromophenyl group and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate typically involves the esterification of 3-aminobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The corresponding alcohol.
Oxidation: The nitro derivative of the compound.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the aminobenzoate moiety can participate in hydrogen bonding with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate
- 2-(4-bromophenyl)-2-oxoethyl 2-aminobenzoate
- 2-(4-chlorophenyl)-2-oxoethyl 3-aminobenzoate
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate is unique due to the specific positioning of the bromophenyl and aminobenzoate groups, which can influence its reactivity and binding properties. The presence of the bromine atom can also enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-aminobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8H,9,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSQHCVCGJGFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.